(3aS,9bR)-2-benzyl-3,4,5,9b-tetrahydro-1H-benzo[g]isoindole-3a-sulfonyl fluoride
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Overview
Description
(3aS,9bR)-2-benzyl-3,4,5,9b-tetrahydro-1H-benzo[g]isoindole-3a-sulfonyl fluoride is a complex organic compound that belongs to the class of sulfonyl fluorides This compound is characterized by its unique structure, which includes a benzyl group, a tetrahydroisoindole ring, and a sulfonyl fluoride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,9bR)-2-benzyl-3,4,5,9b-tetrahydro-1H-benzo[g]isoindole-3a-sulfonyl fluoride typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the tetrahydroisoindole ring: This can be achieved through a cyclization reaction involving an appropriate precursor.
Introduction of the benzyl group: This step usually involves a benzylation reaction, where a benzyl halide reacts with the intermediate compound.
Industrial Production Methods
While the industrial production methods for this specific compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using more efficient catalysts, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(3aS,9bR)-2-benzyl-3,4,5,9b-tetrahydro-1H-benzo[g]isoindole-3a-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles, leading to the formation of sulfonamides or other derivatives.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Cycloaddition Reactions: The tetrahydroisoindole ring can participate in cycloaddition reactions, forming more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines and alcohols.
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed
Sulfonamides: Formed through substitution reactions with amines.
Oxidized or Reduced Derivatives: Depending on the specific oxidizing or reducing agents used.
Scientific Research Applications
(3aS,9bR)-2-benzyl-3,4,5,9b-tetrahydro-1H-benzo[g]isoindole-3a-sulfonyl fluoride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for sulfonamide-based drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3aS,9bR)-2-benzyl-3,4,5,9b-tetrahydro-1H-benzo[g]isoindole-3a-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the modification of protein function, depending on the specific target.
Comparison with Similar Compounds
Similar Compounds
Sulfonyl Chlorides: Similar in structure but with a chloride group instead of fluoride.
Sulfonamides: Formed through the substitution of the sulfonyl fluoride group with an amine.
Indole Derivatives: Compounds with similar indole or tetrahydroisoindole structures.
Uniqueness
(3aS,9bR)-2-benzyl-3,4,5,9b-tetrahydro-1H-benzo[g]isoindole-3a-sulfonyl fluoride is unique due to its combination of a sulfonyl fluoride group with a tetrahydroisoindole ring. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Properties
IUPAC Name |
(3aS,9bR)-2-benzyl-3,4,5,9b-tetrahydro-1H-benzo[g]isoindole-3a-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO2S/c20-24(22,23)19-11-10-16-8-4-5-9-17(16)18(19)13-21(14-19)12-15-6-2-1-3-7-15/h1-9,18H,10-14H2/t18-,19+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNSDQFUTCNGPNB-RBUKOAKNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CN(CC2C3=CC=CC=C31)CC4=CC=CC=C4)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@]2(CN(C[C@H]2C3=CC=CC=C31)CC4=CC=CC=C4)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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